Researchers requiring aqueous-compatible bromoimidazole building blocks face solubility barriers with the free base (CAS 25676-75-9, water-insoluble). This HBr salt (≥95%) dissolves directly in aqueous media, eliminating organic co-solvents during bioconjugation or PBS-based reactions.
• 4-Br regiochemistry ensures predictable Suzuki coupling reactivity (83% yield), distinct from 2-/5-bromo isomers.
• Moderated C4 displacement kinetics resist premature substitution during multistep sequences.
• Available in research to bulk quantities with documented analytical characterization.
Molecular FormulaC4H6Br2N2
Molecular Weight241.914
CAS No.1215206-41-9
Cat. No.B597534
⚠ Attention: For research use only. Not for human or veterinary use.
4-Bromo-1-methyl-1H-imidazole hydrobromide (CAS 1215206-41-9; MF: C₄H₆Br₂N₂; MW: 241.91 g/mol) is a brominated imidazole derivative supplied as a crystalline hydrobromide salt . The compound features a bromine substituent exclusively at the imidazole 4-position, distinguishing it from 2-bromo and 5-bromo regioisomers, as well as from multi-brominated analogs such as 2,4-dibromo-1-methylimidazole and 4,5-dibromo-1-methylimidazole [1]. Its hydrobromide salt form confers aqueous solubility that differs substantially from the free base (CAS 25676-75-9), which is water-insoluble and requires organic solvent handling . Typical commercial specifications indicate purity ≥95%, with select vendors offering ≥98% material . This compound serves primarily as a synthetic intermediate in pharmaceutical research and heterocyclic chemistry, with documented applications in palladium-catalyzed cross-coupling reactions and the preparation of kinase-targeting scaffolds [2].
1Supports aqueous-phase cross-coupling and bioconjugation workflows.
2Provides regioselective C4 reactivity for multistep syntheses.
3Single bromine handle enables controlled Pd-catalyzed C-C bond formation.
[1] Boulton, B.E.; Coller, B.A.W. Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry 1974, 27(11), 2331-2341. View Source
[2] Do, H.-Q.; Daugulis, O. A general method for copper-catalyzed arene cross-dimerization. Journal of the American Chemical Society 2011, 133(34), 13577-13586. (Supporting Information Table S1). View Source
Procurement decisions involving brominated methylimidazoles cannot rely on class-level assumptions due to three sources of verifiable heterogeneity. First, regioisomerism matters: the 4-bromo substitution pattern exhibits nucleophilic displacement reactivity distinct from 2-bromo and 5-bromo isomers, with C5 substituents undergoing displacement more readily than those at C4 under comparable conditions [1]. Second, bromination stoichiometry alters both physical form and synthetic utility—the monobromo derivative behaves as a single coupling handle, whereas dibromo analogs (e.g., 4,5-dibromo-1-methylimidazole) enable sequential orthogonal functionalization [2]. Third, salt form selection directly impacts handling: the hydrobromide salt (CAS 1215206-41-9) provides aqueous solubility absent in the free base (CAS 25676-75-9, water-insoluble), eliminating the need for organic co-solvents during aqueous workups or bioconjugation steps . Substituting an in-class analog without verifying these parameters risks irreproducible reaction outcomes, altered solubility profiles, and synthetic route deviation.
Regioisomer4-Br displacement kinetics are slower than 5-Br, which may alter reaction sequence in multistep syntheses.
Salt formHydrobromide salt provides aqueous solubility absent in free base; substituting free base requires organic co-solvents.
[1] Kulkarni, S.; Grimmett, M. Nucleophilic Displacements of Imidazoles. II. Displacements of Halogen by S-Nucleophiles and Displacements of Mesyl Groups Activated by Nitro; Oxidation of Imidazolethiols. Australian Journal of Chemistry 1987, 40(8), 1415-1425. View Source
[2] Boulton, B.E.; Coller, B.A.W. Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry 1974, 27(11), 2331-2341. View Source
The hydrobromide salt form (CAS 1215206-41-9) confers aqueous solubility that is categorically absent in the corresponding free base (CAS 25676-75-9). This difference enables direct dissolution in water and aqueous buffer systems without requiring organic co-solvents, a critical distinction for bioconjugation, aqueous-phase catalysis, and biological assay preparation .
4-Bromo-1-methyl-1H-imidazole free base (CAS 25676-75-9): insoluble in water
Quantified Difference
Qualitative solubility dichotomy (soluble vs. insoluble)
Conditions
Ambient laboratory conditions; aqueous media
Why This Matters
Salt form selection directly determines compatibility with aqueous reaction media and eliminates the need for organic co-solvents during workup, reducing experimental complexity.
Aqueous bromination of 1-methylimidazole proceeds with position-dependent rate constants that quantify the intrinsic reactivity hierarchy of the imidazole ring. The 5-position reacts fastest (k = 2.3 × 10⁻⁶ dm³ mol⁻¹ s⁻¹), the 4-position reacts at approximately 74% of that rate (k = 1.7 × 10⁻⁶ dm³ mol⁻¹ s⁻¹), and the 2-position is substantially slower (k = 0.8 × 10⁻⁶ dm³ mol⁻¹ s⁻¹). This 2.9-fold difference between the fastest and slowest positions establishes a defined selectivity window that influences both synthetic route design and the control of unwanted regioisomeric byproducts [1].
Bromination RateHead-to-head
k(C4) = 1.7 × 10⁻⁶ dm³ mol⁻¹ s⁻¹ C5: 2.3; C2: 0.8
Defined selectivity window for regioisomeric control.
4-position rate is 74% of 5-position rate; 4-position is 4.25× faster than unmethylated imidazole 4-position; 2-position is 2.9× slower than 5-position
Conditions
Aqueous medium, 298 K, reaction of molecular bromine with neutral imidazole species (coulo-chrono-potentiometric method)
Why This Matters
Users requiring the 4-bromo regioisomer exclusively must account for the competing 5-position reactivity; this kinetic data informs reaction optimization to minimize regioisomeric impurity profiles.
[1] Boulton, B.E.; Coller, B.A.W. Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry 1974, 27(11), 2331-2341. View Source
Suzuki Coupling: Ligand-Dependent Yields
In palladium-catalyzed coupling of 4-bromo-1-methylimidazole with benzamide, the choice of ligand dramatically modulates conversion and isolated yield. Under standardized conditions ([(allyl)PdCl]₂, Cs₂CO₃, 2-methyl-2-butanol, 90 °C, 21 h), ligand L6 achieves 100% conversion and 83% isolated yield, whereas ligands L1-L4 produce negligible conversion (<5%) and 0% yield, and L5 yields only 43% conversion and 24% isolated product [1]. This 3.5× yield differential (83% vs. 24%) underscores that reaction success is contingent on ligand selection, not merely on the presence of the 4-bromo handle.
Procurement of the correct 4-bromo regioisomer is necessary but insufficient for successful cross-coupling; this data demonstrates that reaction optimization requires both the correct substrate and informed catalyst system selection.
Suzuki couplingpalladium catalysisC-C bond formationcross-coupling
[1] Do, H.-Q.; Daugulis, O. A general method for copper-catalyzed arene cross-dimerization. Journal of the American Chemical Society 2011, 133(34), 13577-13586. Supporting Information Table 1. View Source
Nucleophilic Displacement: Positional Reactivity
In nitro-activated imidazole systems, the relative ease of halogen displacement by S-nucleophiles follows a defined positional hierarchy. Substituents at the C5 position undergo displacement more readily than those at the C4 position, and bromo compounds are slightly more reactive than their iodo analogs under identical conditions [1]. For users selecting among brominated imidazole building blocks, this positional reactivity gradient means that 5-bromo isomers offer faster nucleophilic substitution kinetics than 4-bromo isomers, while 4-bromo isomers provide greater resistance to unwanted displacement during multistep sequences where the bromine is intended to be retained for later functionalization.
Nucleophilic DisplacementClass-level
C5 substituents undergo SNAr displacement more readily than C4; Br slightly > I.
4-Br provides greater retention during multistep sequences.
Nitro-activated systems; quantitative rates not reported.
5-Bromo substituent: more readily displaced; iodo analogs: slightly less reactive than bromo
Quantified Difference
Qualitative hierarchy established (C5 > C4; Br slightly > I); quantitative rate comparisons not reported in source
Conditions
Basic medium, arylthiol nucleophiles, nitro-activated 5(4)-halo-4(5)-nitroimidazole systems
Why This Matters
Synthetic route design involving sequential functionalization requires understanding which halogenated position will react preferentially; the 4-bromo derivative offers controlled, less facile displacement kinetics compared to 5-bromo analogs.
[1] Kulkarni, S.; Grimmett, M. Nucleophilic Displacements of Imidazoles. II. Displacements of Halogen by S-Nucleophiles and Displacements of Mesyl Groups Activated by Nitro; Oxidation of Imidazolethiols. Australian Journal of Chemistry 1987, 40(8), 1415-1425. View Source
Monobromo Selectivity vs. Over-Bromination
The bromination of 1-methylimidazole does not terminate cleanly at the monobromo stage; the reaction network proceeds sequentially to 2,4,5-tribromo-1-methylimidazole under uncontrolled conditions [1]. In 1-methyl-2-nitroimidazole systems, aqueous bromination results in rapid dibromination to 4,5-dibromo-1-methyl-2-nitroimidazole, whereas dioxane as solvent slows the reaction and enables controlled monobromination to yield the 4-bromo and 5-bromo isomers in a 4:1 ratio [2]. This establishes that the monobromo product exists within a defined stability window that requires deliberate reaction quenching or solvent selection to prevent over-bromination.
Bromination ControlClass-level
Monobromo product obtained under controlled conditions; over-bromination yields di/tribromo products.
Pure monobromo avoids separation of multi-brominated byproducts.
Solvent and pH control critical; 4:1 regioisomeric ratio in dioxane.
Monobromo product (4-bromo isomer) obtained under controlled conditions
Comparator Or Baseline
4,5-Dibromo and 2,4,5-tribromo products formed under uncontrolled/pH-variable conditions
Quantified Difference
4:1 regioisomeric ratio (4-bromo:5-bromo) in controlled dioxane bromination of 1-methyl-2-nitroimidazole; pH-dependent relative rates of successive brominations
Conditions
Aqueous vs. dioxane media; pH-sensitive successive bromination kinetics; 1-methylimidazole and 1-methyl-2-nitroimidazole substrates
Why This Matters
Procurement of the pure monobromo derivative avoids the synthetic burden of separating multi-brominated byproducts; users synthesizing this compound in-house must implement controlled reaction conditions to achieve comparable purity.
[1] Boulton, B.E.; Coller, B.A.W. Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry 1974, 27(11), 2331-2341. View Source
[2] Canadian Journal of Chemistry. Treatment of 1-methyl-2-nitroimidazole with bromine. Volume 71, Number 4, April 1993. View Source
Commercial Purity Grades and Pricing
Commercial offerings of 4-bromo-1-methyl-1H-imidazole hydrobromide are available at two primary purity tiers: ≥95% (standard research grade) and ≥98% (high-purity grade) . The price differential between the hydrobromide salt and the free base is substantial: hydrobromide salt (CAS 1215206-41-9) pricing ranges from approximately £61–£100 per gram for 95% material, while the free base (CAS 25676-75-9) is priced at approximately 209 CNY (~£23) per 100 mg for comparable purity [1]. This 2-3× per-gram premium for the hydrobromide salt reflects the additional synthetic step of salt formation and the value of aqueous handling compatibility.
Free base (CAS 25676-75-9): 209 CNY/100mg (~£23/100mg) at comparable purity; molecular weight 161.00 g/mol
Quantified Difference
Hydrobromide salt per-gram pricing approximately 2-3× that of free base on a molar-equivalent basis; 98% purity tier available for salt form
Conditions
Pricing data aggregated from Fluorochem, Enamine, Aladdin Scientific, and ChemicalBook listings (2023-2025)
Why This Matters
Procurement decisions must weigh the premium for aqueous-ready salt form against the lower cost of free base requiring organic solvent handling; budget-conscious users may opt for free base when aqueous compatibility is not required.
Aqueous-Phase Bioconjugation and Buffer-Compatible Synthesis
This hydrobromide salt is the preferred form for any synthetic sequence involving aqueous media, including bioconjugation reactions (e.g., protein labeling, peptide modification), aqueous-phase catalysis, or workup procedures requiring water solubility. The free base (CAS 25676-75-9) is water-insoluble and necessitates organic co-solvents, adding complexity to aqueous workups . Users performing reactions in phosphate-buffered saline, cell culture media, or other aqueous biological matrices should procure the hydrobromide salt to avoid precipitation and heterogeneous reaction conditions. The 1.7 × 10⁻⁶ dm³ mol⁻¹ s⁻¹ bromination rate constant for the 4-position also informs users that competing 5-position reactivity (2.3 × 10⁻⁶ dm³ mol⁻¹ s⁻¹) must be managed during any in situ halogenation steps [1].
Palladium-Catalyzed Cross-Coupling with Ligand Optimization
The 4-bromo substituent serves as an effective coupling handle in Suzuki-Miyaura and related palladium-catalyzed C-C bond-forming reactions. Under optimized ligand conditions (specifically ligand L6 with [(allyl)PdCl]₂), this substrate achieves 83% isolated yield in benzamide coupling, representing a 3.5× improvement over suboptimal ligand selections that yield as little as 24% or 0% product . Users planning cross-coupling applications should note that reaction success is contingent on systematic ligand screening; the 4-bromo regioisomer alone does not guarantee high yields. For sequential coupling strategies, the monobromo substitution pattern provides a single functionalization site, distinguishing it from dibromo analogs (e.g., 4,5-dibromo-1-methylimidazole) that enable orthogonal bis-functionalization via differentiated C4 and C5 reactivity [1].
Sequential Functionalization with Controlled Reactivity
Synthetic routes involving multistep sequences where the bromine atom must be retained through early transformations before ultimate displacement benefit from the moderated reactivity of the 4-bromo position. Nucleophilic displacement studies in nitro-activated imidazole systems demonstrate that C5 substituents undergo displacement more readily than those at C4 . This positional reactivity gradient means that 4-bromo derivatives offer greater resistance to unwanted premature substitution compared to 5-bromo isomers, providing a wider operational window for intervening synthetic steps. Users building complex heterocyclic scaffolds where the bromine is a latent functional handle should select the 4-bromo regioisomer over 5-bromo alternatives to minimize undesired side reactions during the retention phase of the synthesis.
High-Purity Intermediate for Pharmaceutical Research
For pharmaceutical research applications approaching cGMP standards or requiring rigorous impurity profiling, the ≥98% purity tier of this hydrobromide salt is available from select vendors . This higher specification material reduces the burden of in-house purification and provides documented analytical characterization suitable for regulatory documentation. The compound has established precedent as a key intermediate in GlyT1 inhibitor synthesis (compound 7n, a potent and orally available glycine transporter 1 inhibitor) and in the preparation of 4,5-diaryl-1-methyl-1H-imidazoles with cytotoxic activity [1]. Users advancing programs toward preclinical candidate nomination should consider the premium 98% grade to minimize impurity-related variability in downstream biological assays, noting the per-gram price premium relative to the free base and standard 95% material .
Application
Selection Property
Validation Focus
Aqueous bioconjugation / buffer synthesis
Salt-form aqueous solubility
Confirm dissolution in water without co-solvents
Pd-catalyzed cross-coupling
Ligand-dependent coupling efficiency
Systematic ligand screening for yield optimization
Sequential functionalization
Regioisomeric displacement hierarchy
Monitor C4 bromide retention during multistep synthesis
Pharmaceutical intermediate R&D
High-purity grade (≥98%)
Impurity profiling and analytical characterization
[1] Boulton, B.E.; Coller, B.A.W. Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry 1974, 27(11), 2331-2341. View Source
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